ABBV-221 -

ABBV-221

Catalog Number: EVT-257983
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABBV-221 is an intravenously-administered agent capable of modulating the activity of epidermal growth factor receptor (EGFR), with potential antineoplastic activity.
Source and Classification

ABBV-221 is classified as an antibody-drug conjugate, which combines a monoclonal antibody that specifically binds to a target antigen on cancer cells with a cytotoxic drug. In this case, the antibody component is an affinity-matured variant of ABT-806, which is linked to the cytotoxic agent monomethyl auristatin E. This structure allows ABBV-221 to selectively deliver the cytotoxic agent directly to the tumor cells expressing the epidermal growth factor receptor .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABBV-221 involves several key steps:

  1. Antibody Production: The monoclonal antibody ABT-806 is produced using recombinant DNA technology in mammalian cell lines.
  2. Conjugation: Monomethyl auristatin E is conjugated to the antibody via a stable linker. This process typically involves site-specific conjugation at a disulfide bond within the antibody structure, ensuring that the cytotoxic drug remains attached until it reaches the target cell .
  3. Purification: The resulting antibody-drug conjugate is purified to remove unreacted components and ensure homogeneity, which is critical for consistent therapeutic activity.

The technical details of this synthesis emphasize the importance of maintaining the integrity and functionality of both the antibody and the drug during the conjugation process.

Molecular Structure Analysis

Structure and Data

The molecular structure of ABBV-221 consists of:

  • Monoclonal Antibody Component: This includes a variable region that binds specifically to the epidermal growth factor receptor.
  • Cytotoxic Payload: Monomethyl auristatin E, a potent microtubule inhibitor, disrupts cancer cell division upon internalization.
  • Linker: A stable linker that connects the antibody to the drug ensures that the payload is released only within target cells.

The molecular weight of ABBV-221 is approximately 1,200 kDa due to its complex structure comprising both protein and small molecule components .

Chemical Reactions Analysis

Reactions and Technical Details

ABBV-221 undergoes several chemical reactions upon administration:

  1. Binding: The antibody component binds to the epidermal growth factor receptor on cancer cells.
  2. Internalization: Following binding, the entire complex is internalized into the cell via endocytosis.
  3. Release of Cytotoxic Agent: Once inside, environmental conditions (e.g., low pH) trigger the release of monomethyl auristatin E from the linker, allowing it to exert its cytotoxic effects on microtubules .

These reactions are crucial for understanding how ABBV-221 selectively targets cancer cells while sparing normal tissues.

Mechanism of Action

Process and Data

The mechanism of action for ABBV-221 involves:

  1. Target Recognition: The affinity-matured ABT-806 component specifically recognizes and binds to overexpressed epidermal growth factor receptors on tumor cells.
  2. Cellular Uptake: Upon binding, ABBV-221 is internalized through receptor-mediated endocytosis.
  3. Cytotoxic Effect: Once inside the cell, monomethyl auristatin E disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

This targeted approach enhances therapeutic efficacy while reducing systemic toxicity compared to traditional chemotherapeutics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABBV-221 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The stability of ABBV-221 under various storage conditions has been characterized, indicating that it maintains its structural integrity over time when stored appropriately.
  • Biological Activity: In preclinical studies, ABBV-221 demonstrated significant antitumor activity against various xenograft models expressing different levels of epidermal growth factor receptor .

These properties are essential for determining dosing regimens and storage conditions during clinical trials.

Applications

Scientific Uses

ABBV-221 is primarily being investigated for its potential in treating solid tumors with elevated levels of epidermal growth factor receptor expression, including:

  • Glioblastoma multiforme
  • Head and neck cancers
  • Non-small cell lung cancer

Introduction

EGFR as a Therapeutic Target in Oncology

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase overexpressed in numerous epithelial malignancies, including head and neck squamous cell carcinoma (75–90%), non-small cell lung cancer (40–80%), colorectal cancer (25–77%), and glioblastoma (40–60%) [1] [2]. This receptor regulates key oncogenic processes:

  • Cell proliferation via RAS-RAF-MAPK pathway activation
  • Survival signaling through PI3K-AKT cascades
  • Metastatic potential via motility and invasion modulation [7]

EGFR exists in both wild-type and mutant isoforms. The EGFRvIII variant, characterized by an in-frame deletion in the extracellular domain (exons 2-7), is a constitutively active oncoprotein expressed in 20–30% of glioblastomas and other carcinomas but absent in normal tissues, making it an ideal tumor-specific target [1] [3]. Despite the clinical success of EGFR inhibitors (e.g., cetuximab, erlotinib), therapeutic limitations persist due to:

  • Tumor heterogeneity leading to resistance
  • Narrow activity window in EGFR-amplified tumors only
  • On-target toxicities (e.g., skin rash, diarrhea) from inhibition of physiological EGFR functions [2] [7]

ADCs like ABBV-221 address these challenges through:

  • Targeted payload delivery to minimize systemic toxicity
  • Bystander effects to kill adjacent antigen-negative cells
  • Epitope specificity (targeting the ABT-806 epitope) enabling binding to both wild-type EGFR and EGFRvIII while sparing normal tissues [1] [3]

Evolution of EGFR-Targeted Antibody-Drug Conjugates (ADCs)

Preclinical Rationale and Design Innovations

ABBV-221 evolved from depatuxizumab mafodotin (ABT-414), a first-generation ADC comprising the tumor-selective antibody ABT-806 conjugated to monomethyl auristatin F (MMAF). While active in EGFR-amplified glioblastoma, depatuximab mafodotin showed limited efficacy in tumors with non-amplified EGFR overexpression and induced dose-limiting keratopathy due to MMAF's membrane-impermeant nature causing corneal toxicity [2]. ABBV-221 incorporates two key innovations:

Table 1: Design Evolution from Depatuxizumab Mafodotin to ABBV-221

ComponentDepatuxizumab MafodotinABBV-221
AntibodyParental ABT-806Affinity-matured ABT-806 (10-fold higher affinity)
PayloadMMAF (membrane-impermeant)MMAE (membrane-permeant)
LinkerMaleimidocaproyl (mc)mc-val-cit-PABC (protease-cleavable)
Target RangeEGFR-amplified tumors onlyBroad (EGFR-overexpressing tumors)
Bystander EffectMinimalPotent
  • Antibody Engineering: ABBV-221's antibody is an affinity-matured variant of ABT-806, selected via phage display to enhance binding to both wild-type EGFR and EGFRvIII without compromising tumor selectivity. This increased affinity (≈10-fold over ABT-806) enables targeting of tumors with moderate EGFR expression (≥20,000 receptors/cell) rather than requiring amplification [2].
  • Payload-Linker Optimization: Replacement of MMAF with MMAE enables:
  • Enhanced bystander killing of heterogeneous tumor cells due to membrane permeability
  • Improved intracellular potency (IC50 values 2–5-fold lower than MMAF conjugates in vitro)
  • Reduced ocular toxicity risk in preclinical models [2] [3]The mc-val-cit-PABC linker provides tumor-specific payload release via cathepsin B cleavage in lysosomes [1].

Table 2: Molecular Components of ABBV-221

ComponentAttributeFunctional Significance
AntibodyAffinity-matured ABT-806 (humanized IgG1κ)Binds tumor-selective EGFR epitope (domain I/II cleft)
Drug-Antibody Ratio (DAR)≈3 MMAE molecules per antibodyOptimized balance of potency and pharmacokinetics
Linkermc-val-cit-PABCCathepsin B-cleavable for tumor-specific payload release
PayloadMMAE (microtubule inhibitor)Induces G2/M arrest and apoptosis; promotes bystander killing

Preclinical Efficacy and Translational Findings

In xenograft models, ABBV-221 demonstrated:

  • Broadened Antitumor Activity: Significant tumor regression in non-amplified EGFR models (A431 vulvar carcinoma, NCI-H1975 lung adenocarcinoma) where depatuxizumab mafodotin was ineffective. Tumor growth inhibition correlated with EGFR expression levels [2].
  • GBM Efficacy: Complete regression in EGFR-amplified GBM6 glioblastoma PDX models and prolonged survival in EGFRvIII-positive GBM12 models. Synergy with temozolomide was observed in combination studies [2] [3].
  • Tumor-Selective Uptake: Biodistribution studies confirmed preferential accumulation in EGFR-positive tumors versus normal tissues, attributed to the conformationally exposed epitope targeted by the antibody [2].
  • Reduced Ocular Toxicity: Unlike depatuxizumab mafodotin, ABBV-221 caused no corneal pathology in rabbits at therapeutically active doses, attributed to MMAE's reduced corneal epithelial accumulation [2].

Clinical Translation and Response Correlates

The phase I trial (NCT02365662) evaluated ABBV-221 in 45 patients with EGFR-overexpressing solid tumors (head and neck, colorectal, NSCLC, glioblastoma, breast). Key translational findings:

Table 3: Clinical Response Markers in ABBV-221 Phase I Trial

Biomarker CategoryAssessment MethodAssociation with Clinical Activity
EGFR ProteinIHC (H-score)Stable disease (SD) in 42% (19/45), including tumors with moderate expression
EGFR LigandsRNAseq (amphiregulin/epiregulin)Confirmed partial response (PR) in HNSCC patient with high ligand expression
EGFR AmplificationFISHLimited activity in GBM without amplification
Combined BiomarkersIHC + RNAseqProlonged SD (>6 months) in patients with high EGFR/ligand co-expression
  • Pharmacokinetics: Linear, dose-proportional exposures with a half-life ≈7 days supported every-3-week dosing [5] [7].
  • Efficacy Signals:
  • Confirmed partial response in a head and neck cancer patient with high EGFR/epiregulin expression
  • Disease stabilization rate of 42% (19/45), with 4 patients maintaining stable disease >6 months [4] [5]
  • Biomarker Insights:
  • Responses occurred in tumors lacking EGFR amplification but exhibiting ligand autocrine loops (amphiregulin/epiregulin)
  • Activity in glioblastoma was restricted to EGFRvIII-positive tumors [5] [7]
  • Critical Challenge: High infusion reaction rates (49%) necessitated trial closure before MTD determination, highlighting the need for improved mitigation strategies in future ADC development [5] [7].

Bystander Effect and Central Nervous System Considerations

Recent research elucidated ABBV-221's bystander killing potential in glioblastoma models:

  • Mechanism: Cleavable linker + membrane-permeable MMAE enables diffusion to adjacent antigen-negative cells [3].
  • Delivery Challenge: Convection-enhanced delivery (CED) improved intracranial efficacy in EGFRvIII-amplified PDX models (median survival 125 to >300 days). However, CED of ABBV-221 caused significant neuronal toxicity and microglial activation due to:
  • Linker instability in brain parenchyma, releasing free MMAE
  • MMAE's neurotoxic potential [3].This suggests that while ABBV-221's payload/linker design enables potent bystander effects, its application in CNS malignancies requires delivery optimization to minimize off-target neurotoxicity.

Properties

Product Name

ABBV-221

IUPAC Name

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

ABBV-221; ABBV 221; ABBV221.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.